5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one
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Overview
Description
Chrysin 6-C-arabinoside 8-C-glucoside is a natural flavonoid compound known for its various biological activities. It is a derivative of chrysin, a flavone found in honey, propolis, and various plants. This compound has garnered attention due to its potential therapeutic applications, particularly as an α-glucosidase inhibitor, which is widely used in the treatment of type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chrysin 6-C-arabinoside 8-C-glucoside typically involves the glycosylation of chrysin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer sugar moieties to the hydroxyl groups of chrysin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of Chrysin 6-C-arabinoside 8-C-glucoside may involve large-scale extraction from natural sources or synthetic methods. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Synthetic methods, as mentioned earlier, can be scaled up using optimized reaction conditions and industrial-grade reagents .
Chemical Reactions Analysis
Types of Reactions
Chrysin 6-C-arabinoside 8-C-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chrysin 6-C-arabinoside 8-C-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: The compound’s ability to inhibit α-glucosidase makes it a valuable tool in studying carbohydrate metabolism and enzyme inhibition.
Medicine: Its potential therapeutic applications include the treatment of type 2 diabetes, anti-inflammatory effects, and antioxidant properties.
Industry: The compound is used in the development of functional foods and nutraceuticals due to its health benefits .
Mechanism of Action
Chrysin 6-C-arabinoside 8-C-glucoside exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, the compound reduces the breakdown of complex carbohydrates into glucose, thereby lowering blood sugar levels. Additionally, it can inhibit the release of calcitonin gene-related peptide (CGRP) and the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, which are involved in pain and inflammation pathways .
Comparison with Similar Compounds
Chrysin 6-C-arabinoside 8-C-glucoside is unique due to its dual glycosylation at the 6-C and 8-C positions. Similar compounds include:
Chrysin 6-C-glucosyl-8-C-arabinoside: Another glycosylated derivative of chrysin with similar biological activities.
Chrysin-7-O-glucoside: A mono-glycosylated derivative with different solubility and bioavailability properties.
Oroxylin A 7-O-glucuronide: A related flavonoid with distinct pharmacological effects .
Chrysin 6-C-arabinoside 8-C-glucoside stands out due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity.
Properties
IUPAC Name |
5,7-dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)16-20(33)15(25-22(35)17(30)11(29)8-37-25)19(32)14-10(28)6-12(38-24(14)16)9-4-2-1-3-5-9/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZNHGSHLAHPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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